![molecular formula C11H14N2O6S B1523714 N-Boc-4-nitrobenzenesulfonamide CAS No. 895153-23-8](/img/structure/B1523714.png)
N-Boc-4-nitrobenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of N-Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular formula of N-Boc-4-nitrobenzenesulfonamide is C11H14N2O6S . The molecular weight is 302.31 g/mol . The canonical SMILES string is C1=CC (=CC=C1 [N+] (=O) [O-])S (=O) (=O)N .Chemical Reactions Analysis
4-Nitrobenzenesulfonamide is the nitrene source during on pot procedure for copper (I)-catalyzed asymmetric alkene aziridination . It reacts with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .Physical And Chemical Properties Analysis
The density of N-Boc-4-nitrobenzenesulfonamide is 1.365±0.06 g/cm3(Predicted) . The melting point is 122-123 °C(Solv: ethanol (64-17-5)) .Scientific Research Applications
Amine Protection
“N-Boc-4-nitrobenzenesulfonamide” is commonly used for the N-Boc protection of amines. This process involves protecting amine groups during chemical synthesis to prevent unwanted reactions.
- Green Chemistry Approaches : Researchers have developed environmentally friendly methods for N-Boc protection using ultrasound irradiation, which offers a rapid and efficient way to protect structurally diverse amines at room temperature .
- Catalysis : Molecular sieves and other catalysts have been used to facilitate the N-Boc protection of aryl amines, which are typically more challenging to protect due to reduced nucleophilicity .
Amine Deprotection
The deprotection of N-Boc groups is equally important as it allows for the further functionalization of the amine group after initial reactions have taken place.
- Sustainable Methods : There are sustainable methods described for N-Boc deprotection, such as using deep eutectic solvents (DES) that serve as both reaction medium and catalyst .
- Novel Deprotection Techniques : Innovative methods using fluorinated alcohols for the deprotection of Boc-nitrogens have been reported, providing practical and clean approaches for this process .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(4-nitrophenyl)sulfonylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(14)12-20(17,18)9-6-4-8(5-7-9)13(15)16/h4-7H,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURDKBAAQRGXSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-nitrobenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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